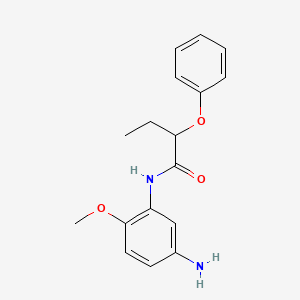
N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide (NAM-P-2PB) is an organic compound that has been studied for its potential applications in scientific research. NAM-P-2PB is a phenoxyalkanamide that is produced by the condensation of 5-amino-2-methoxyphenol and 2-phenoxybutanoyl chloride. It has a molecular weight of 342.43 g/mol and a melting point of 145-150 °C. NAM-P-2PB has a variety of potential applications in the field of scientific research, including its use as a substrate for enzyme-catalyzed reactions, a ligand for binding proteins, and an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, including derivatives similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide, has shown potential in producing lipoxygenase inhibitors. These compounds may have biological activities due to their structural properties (Aziz‐ur‐Rehman et al., 2016).
Anticonvulsant and Pain-Attenuating Properties
Research on primary amino acid derivatives related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide indicates their potential use in anticonvulsant treatments and pain attenuation. These compounds have been studied for their effects on neuropathic pain and seizure models (King et al., 2011).
Potential as Radioligand for GABA Receptor
Synthesis studies have been conducted on compounds structurally similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide for use as potential radioligands for the GABA receptor in the brain. This research is significant for understanding brain receptor dynamics (Vos & Slegers, 1994).
Tubulin-Targeting Antitumor Agents
Studies have explored the use of compounds related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide as tubulin-targeting antitumor agents. These agents have demonstrated potent antiproliferative effects in breast cancer cells and interact with the colchicine-binding site on β-tubulin (Greene et al., 2016).
Photodynamic Therapy for Cancer
New derivatives containing structures similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide have been synthesized for potential use in photodynamic therapy for cancer treatment. These compounds have shown high singlet oxygen quantum yield and are suitable for Type II mechanisms in treating cancer (Pişkin et al., 2020).
Alzheimer's Disease Research
Research using selective serotonin 1A (5-HT(1A)) molecular imaging probes, structurally akin to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide, has been conducted to quantify receptor densities in the brains of Alzheimer's disease patients. This has implications for understanding the neurological changes in Alzheimer's disease (Kepe et al., 2006).
Metabolic Studies
Studies on the metabolism of environmental pollutants have been conducted using compounds related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide. These studies provide insights into the metabolic pathways and potential detoxication mechanisms in carcinogenic processes (Naiman et al., 2010).
Antiproliferative Agents Development
Research has been done on analogs of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide to develop new antiproliferative agents. These agents have shown significant activity against various cancer cell lines, offering potential therapeutic avenues in oncology (Ahsan et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMRJWAUNHWQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



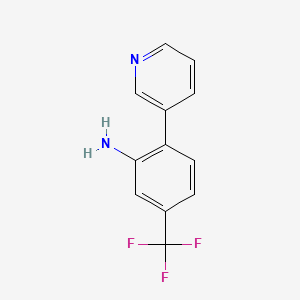
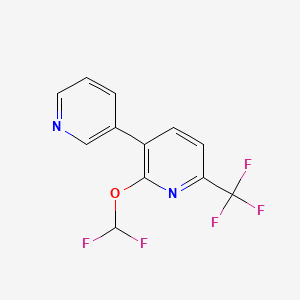

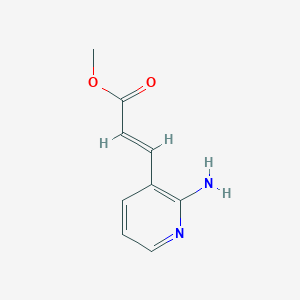
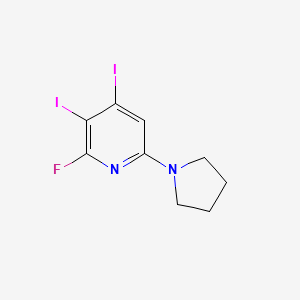
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
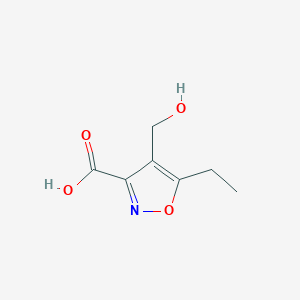
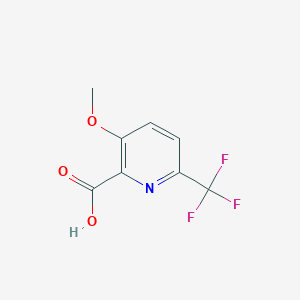
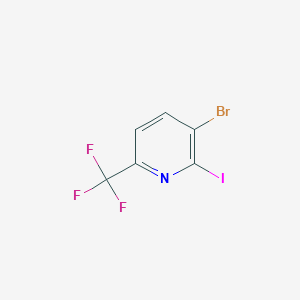
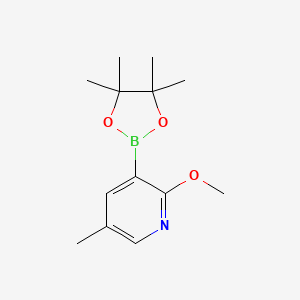

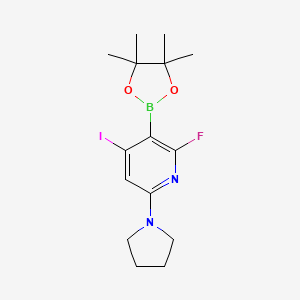

![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)